molecular formula C26H23N5O4 B2740440 N-[(3,4-dimethoxyphenyl)methyl]-3-(3-methylphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031934-64-1

N-[(3,4-dimethoxyphenyl)methyl]-3-(3-methylphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

货号: B2740440
CAS 编号: 1031934-64-1
分子量: 469.501
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[(3,4-dimethoxyphenyl)methyl]-3-(3-methylphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a synthetic heterocyclic compound featuring a triazolo[1,5-a]quinazoline core. Its structure includes a 3-methylphenyl substituent at position 3 and a 3,4-dimethoxyphenylmethyl carboxamide group at position 6. The compound’s molecular formula is C27H25N5O5 (assuming analogous substitution to the 4-methoxyphenyl variant in ), with a molecular weight of approximately 499.5 g/mol. Key physicochemical properties include moderate lipophilicity (predicted logP ~2.7–3.0) and a polar surface area of ~97.4 Ų, suggesting moderate solubility and membrane permeability . The triazoloquinazoline scaffold is associated with diverse biological activities, including kinase inhibition and antimicrobial effects, though specific pharmacological data for this compound remains under investigation .

属性

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-3-(3-methylphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O4/c1-15-5-4-6-17(11-15)23-24-28-26(33)19-9-8-18(13-20(19)31(24)30-29-23)25(32)27-14-16-7-10-21(34-2)22(12-16)35-3/h4-13,30H,14H2,1-3H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOUVKJWMELWABU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-[(3,4-dimethoxyphenyl)methyl]-3-(3-methylphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C₁₆H₁₈N₄O₃
  • Molecular Weight : 298.34 g/mol
  • LogP : 4.3 (indicating lipophilicity)

This compound exhibits its biological activity primarily through the following mechanisms:

  • Inhibition of Cancer Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
  • Microtubule Destabilization : It has been suggested that the compound may act as a microtubule-destabilizing agent, which is critical for cancer therapy as it interferes with cell division.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound:

  • Cell Lines Tested : MDA-MB-231 (breast cancer), HepG2 (liver cancer), and others.
  • IC50 Values : The compound demonstrated significant cytotoxicity with IC50 values ranging from 2.43 to 7.84 μM against MDA-MB-231 cells and 4.98 to 14.65 μM against HepG2 cells .

Table of Biological Activity

Cell Line IC50 (μM) Mechanism of Action
MDA-MB-2312.43 - 7.84Induces apoptosis; microtubule destabilization
HepG24.98 - 14.65Induces apoptosis; cell cycle arrest

Case Studies

  • Apoptosis Induction in MDA-MB-231 Cells : In a study focusing on the morphological changes induced by the compound at concentrations of 1 μM, significant apoptosis was observed alongside enhanced caspase-3 activity (1.33–1.57 times) at 10 μM .
  • Cell Cycle Analysis : The compound was shown to affect cell cycle distribution in treated cells, leading to G2/M phase arrest, which is crucial for halting proliferation in cancer cells.

Structure-Activity Relationship (SAR)

The structure of this compound suggests that specific functional groups contribute significantly to its biological activity:

  • Dimethoxy Phenyl Group : Enhances lipophilicity and cellular uptake.
  • Triazole Ring : Essential for interaction with biological targets such as enzymes involved in cancer progression.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues primarily differ in substituent groups and core heterocycle arrangements. Key comparisons are outlined below:

Compound Core Structure Substituents Molecular Weight (g/mol) logP Key Features
Target Compound [1,2,3]triazolo[1,5-a]quinazoline 3-(3-methylphenyl), 8-(3,4-dimethoxyphenylmethyl carboxamide) ~499.5 ~2.7–3.0 Moderate lipophilicity; potential for CNS penetration due to methyl group
N-[(3,4-dimethoxyphenyl)methyl]-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide [1,2,3]triazolo[1,5-a]quinazoline 3-(4-methoxyphenyl), 8-(3,4-dimethoxyphenylmethyl carboxamide) 485.5 2.58 Higher polarity due to 4-methoxy group; lower logP than target compound
6-cinnamoyl-3-methyl[1,2,4]triazolo[4,3-c]quinazolin-5(6H)-one [1,2,4]triazolo[4,3-c]quinazoline 3-methyl, 6-cinnamoyl ~350.4 ~3.2 Higher lipophilicity; cinnamoyl group may enhance π-π stacking interactions
5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine Pyrrolo-thiazolo-pyrimidine 5-(4-methoxyphenyl), 3,8-diphenyl ~524.6 ~4.1 Bulky substituents reduce solubility; methoxy group improves H-bonding

Key Findings from Comparative Analysis

Core Heterocycle Influence: The triazolo[1,5-a]quinazoline core in the target compound offers a planar structure conducive to intercalation with biological targets, similar to quinazoline-based kinase inhibitors .

Substituent Effects: The 3-methylphenyl group in the target compound enhances lipophilicity compared to the 4-methoxyphenyl variant (logP 2.58 vs. ~2.7–3.0), favoring passive diffusion across lipid membranes .

Pharmacological Implications: Triazoloquinazoline derivatives with cinnamoyl substituents () demonstrate enhanced binding to aromatic-rich enzyme pockets, a feature the target compound may lack due to its carboxamide group . The 3,4-dimethoxyphenylmethyl moiety in the target compound may confer selectivity for monoamine oxidase (MAO) or adenosine receptors, as seen in structurally related compounds .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for analogous triazoloquinazolines, such as cyclocondensation of hydrazine derivatives with quinazoline precursors (). However, introducing the 3,4-dimethoxyphenylmethyl group requires careful optimization to avoid steric hindrance .

准备方法

Cyclization of Anthranilic Acid Derivatives

Anthranilic acid derivatives serve as precursors for quinazoline intermediates. For example, 2-aminobenzamide reacts with triazole-containing reagents under acidic conditions to form the triazoloquinazoline ring. A representative protocol involves:

  • Treating 2-amino-5-nitrobenzoic acid with 1H-1,2,3-triazole in polyphosphoric acid (PPA) at 120–140°C for 6–8 hours to yield 5-nitro-triazolo[1,5-a]quinazolin-5-one .
  • Subsequent reduction of the nitro group to an amine using hydrogenation (Pd/C, H₂) or Fe/HCl.

Retro Diels-Alder Approach

The Retro Diels-Alder (RDA) reaction enables regioselective synthesis of triazoloquinazolines. For instance, heating furan-fused triazolopyrimidines at 180°C in DMF induces RDA cleavage, yielding triazoloquinazolines with high purity. This method avoids competing side reactions, achieving yields >75%.

Installation of the C-8 Carboxamide Group

The carboxamide moiety is installed through carboxylic acid activation followed by amine coupling :

Carboxylic Acid Synthesis

The C-8 position is oxidized to a carboxylic acid using KMnO₄ or CrO₃ in acidic media. For example:

  • Treat 8-methyl-triazoloquinazoline with CrO₃ in H₂SO₄/H₂O at 40–50°C for 6 hours to yield 8-carboxy-triazoloquinazoline .
  • Neutralize with NaOH and isolate via filtration.

Amide Bond Formation

The carboxylic acid is converted to an acid chloride (SOCl₂, 60°C, 2 hours) and reacted with N-[(3,4-dimethoxyphenyl)methyl]amine in dichloromethane (DCM) with Et₃N as a base. Key considerations:

  • Amine synthesis : Reduce 3,4-dimethoxybenzaldehyde with methylamine and NaBH₄ to form N-[(3,4-dimethoxyphenyl)methyl]amine .
  • Coupling yield : Typically 65–80% after purification by column chromatography.

Synthesis of N-[(3,4-Dimethoxyphenyl)methyl]amine

This amine is synthesized via reductive amination or hydrogenation :

Reductive Amination

  • React 3,4-dimethoxybenzaldehyde with methylamine in MeOH at 25°C for 12 hours.
  • Add NaBH₄ in portions and stir for 6 hours.
  • Acidify with HCl, extract with DCM, and neutralize to isolate the amine.

Catalytic Hydrogenation

A patented method describes hydrogenating N-methyl-2-(3,4-dimethoxyphenyl)-2-oxy-ethylamine over Pd/C (60–100 psi H₂, 55–100°C) to yield the amine. Critical parameters include:

  • Temperature stages : 55–65°C for 6 hours, then 85–100°C for 30 hours.
  • Catalyst loading : 5–10 wt% Pd/C.
  • Yield : >90% after recrystallization.

Final Assembly and Purification

The convergent synthesis concludes with coupling the triazoloquinazoline core, 3-methylphenyl group, and carboxamide side chain. Purification involves:

  • Column chromatography (SiO₂, ethyl acetate/hexane).
  • Recrystallization from ethanol/water.
  • HPLC for analytical validation.

Challenges and Optimization Strategies

  • Regioselectivity : Competing cyclization pathways during triazoloquinazoline formation necessitate precise stoichiometry and temperature control.
  • Functional Group Compatibility : The acid-sensitive 3,4-dimethoxyphenyl group requires mild conditions during amide coupling.
  • Scale-Up Limitations : Hydrogenation steps demand high-pressure equipment, increasing operational costs.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。